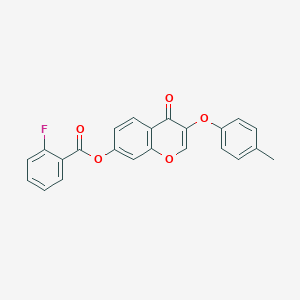
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 involves its ability to bind to specific target enzymes and inhibit their activity. For example, it has been shown to bind to the active site of human carbonic anhydrase II and prevent the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the acidity of the extracellular environment. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to inhibit the activity of human monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which may be beneficial in the treatment of various diseases associated with oxidative damage. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 in lab experiments is its high potency and selectivity against specific target enzymes. This allows for more precise and targeted studies of the biochemical and physiological effects of the compound. However, one of the limitations of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 is its relatively complex synthesis method, which may limit its availability for certain research applications.
Direcciones Futuras
There are several potential future directions for research involving 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of human monoamine oxidase A and B. Additionally, further studies could investigate the potential of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 as a therapeutic agent for other diseases associated with oxidative stress and inflammation. Finally, future research could focus on developing more efficient synthesis methods for 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1, which could increase its availability for research and potential clinical use.
Conclusion:
In conclusion, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity against specific target enzymes make it a valuable tool for studying the biochemical and physiological effects of the compound. Further research is needed to fully understand the potential of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 as a therapeutic agent for various diseases.
Métodos De Síntesis
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-chlorobenzoic acid to form 3-(4-methylphenoxy)benzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 4-oxo-4H-chromene-7-carboxylic acid to form 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1.
Aplicaciones Científicas De Investigación
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as human carbonic anhydrase II and III, and human monoamine oxidase A and B. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has demonstrated anti-inflammatory and antioxidant properties and has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C23H15FO5 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-14-6-8-15(9-7-14)28-21-13-27-20-12-16(10-11-18(20)22(21)25)29-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3 |
Clave InChI |
WHXAVSBUUDPYFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
SMILES canónico |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)
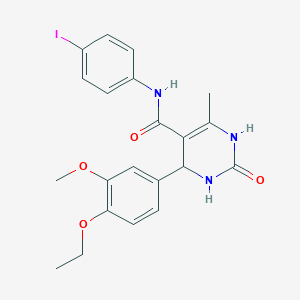

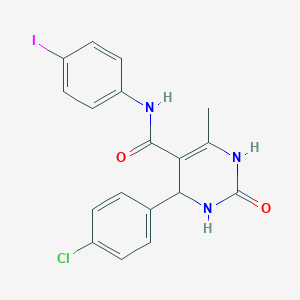
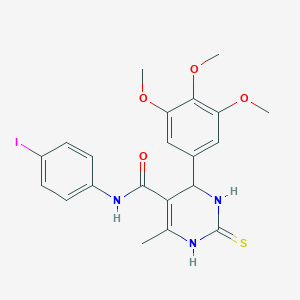
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
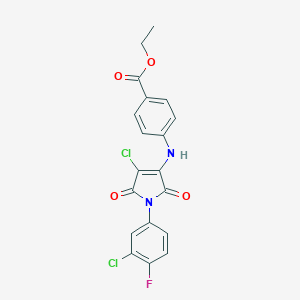
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)